An In-depth Technical Guide to Metaphit: Synthesis, Chemical Properties, and Experimental Applications
An In-depth Technical Guide to Metaphit: Synthesis, Chemical Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metaphit (1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine), a critical research tool for studying the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. This document details its synthesis, chemical properties, and provides in-depth experimental protocols for its application in neuroscience research.
Core Chemical Properties of Metaphit and its Precursor, Phencyclidine
Metaphit is a derivative of phencyclidine (PCP), and as such, their chemical properties share similarities. The introduction of the isothiocyanate group at the meta-position of the phenyl ring is the key modification that confers its unique reactivity. Quantitative data for PCP are provided here as a baseline for understanding the physicochemical characteristics of this class of compounds.
| Property | Value (for Phencyclidine) | Citation |
| Molecular Formula | C₁₇H₂₅N | [1] |
| Molecular Weight | 243.4 g/mol | [1] |
| Melting Point | 46-46.5 °C | [2] |
| Solubility (Base) | Freely soluble in acetone, chloroform (B151607), ether, and methanol (B129727). Very slightly soluble in water. | [2] |
| Solubility (HCl salt) | Slightly soluble in acetone. Freely soluble in chloroform and methanol. Insoluble in ether and hexane. Freely soluble in water. | [2] |
Synthesis of Metaphit
The synthesis of Metaphit is a multi-step process commencing from 1-(1-phenylcyclohexyl)piperidine (PCP). The key steps involve the introduction of a nitro group onto the phenyl ring, followed by its reduction to an amine, and subsequent conversion to the isothiocyanate.
Experimental Protocol: Synthesis of Metaphit
Step 1: Nitration of 1-(1-phenylcyclohexyl)piperidine (PCP)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1-(1-phenylcyclohexyl)piperidine in a minimal amount of concentrated sulfuric acid.
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Nitrating Agent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the cooled PCP solution while maintaining the temperature below 10°C.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete nitration, primarily at the meta-position due to the directing effects of the parent molecule.
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Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) until the solution is basic.
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Extraction: Extract the product, 1-[1-(3-nitrophenyl)cyclohexyl]piperidine (B1214143), with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of 1-[1-(3-nitrophenyl)cyclohexyl]piperidine to 1-[1-(3-aminophenyl)cyclohexyl]piperidine
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Reaction Setup: Dissolve the nitrated PCP derivative in a suitable solvent like ethanol (B145695) or methanol in a flask.
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Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C).
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Reduction: The reduction can be achieved through catalytic hydrogenation using hydrogen gas or with a chemical reducing agent like tin(II) chloride in the presence of hydrochloric acid.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, filter off the catalyst (if used). If a chemical reducing agent was used, neutralize the reaction mixture and extract the product.
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Purification: Purify the resulting 1-[1-(3-aminophenyl)cyclohexyl]piperidine by column chromatography or recrystallization.
Step 3: Conversion of 1-[1-(3-aminophenyl)cyclohexyl]piperidine to Metaphit
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Reaction Setup: Dissolve the synthesized amino-PCP derivative in a suitable solvent like dichloromethane.
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Isothiocyanate Formation: Add carbon disulfide (CS₂) to the solution, followed by a base such as triethylamine, to form a dithiocarbamate (B8719985) intermediate.
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Desulfurization: Treat the dithiocarbamate intermediate with a desulfurylating agent. A common and effective method involves the use of cyanuric chloride or a similar reagent to facilitate the elimination of hydrogen sulfide (B99878) and form the isothiocyanate group.[3]
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Alternative Method: An alternative is to react the amino-PCP with thiophosgene (B130339) in the presence of a base. This is a highly effective but requires caution due to the toxicity of thiophosgene.
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Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and concentrate it under reduced pressure. The final product, Metaphit, can be purified by column chromatography.
Mechanism of Action
Metaphit is an irreversible antagonist of the PCP binding site located within the ion channel of the NMDA receptor. The isothiocyanate group of Metaphit forms a covalent bond with nucleophilic residues in the channel, leading to a long-lasting blockade of ion flux.
Experimental Protocols
PCP Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor using [³H]thienyl cyclohexylpiperidine ([³H]TCP) as the radioligand.[4]
Materials and Reagents:
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Radioligand: [³H]TCP (final concentration typically 1-5 nM).
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Non-specific Binding Control: 10 µM PCP or another high-affinity ligand.
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Membrane Preparation: Rat cortical membranes (0.2-0.5 mg/mL protein).
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Test Compound: Serial dilutions of the compound of interest.
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Filtration Apparatus: Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethylenimine).
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Scintillation Counter and Cocktail.
Protocol:
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Plate Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: 25 µL of assay buffer.
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Non-specific Binding (NSB): 25 µL of 10 µM PCP.
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Test Compound: 25 µL of each dilution of the test compound.
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Membrane Addition: Add 100 µL of the diluted rat cortical membrane preparation to each well.
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Radioligand Addition: Add 25 µL of [³H]TCP to each well. The final assay volume will be 150 µL.
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Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.
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Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
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Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
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Drying: Dry the filter mat under a heat lamp.
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Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
